2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 924818-11-1
VCID: VC18927384
InChI: InChI=1S/C17H16N2O4/c1-22-13-7-8-15-14(9-13)17(23-11-16(20)21)18-19(15)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol

2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid

CAS No.: 924818-11-1

Cat. No.: VC18927384

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid - 924818-11-1

Specification

CAS No. 924818-11-1
Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
IUPAC Name 2-(1-benzyl-5-methoxyindazol-3-yl)oxyacetic acid
Standard InChI InChI=1S/C17H16N2O4/c1-22-13-7-8-15-14(9-13)17(23-11-16(20)21)18-19(15)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,20,21)
Standard InChI Key PXZBTJHQZBNGLY-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N(N=C2OCC(=O)O)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The systematic IUPAC name for this compound is 2-(1-benzyl-5-methoxyindazol-3-yl)oxyacetic acid. Its molecular structure consists of a 1H-indazole ring substituted at the 1-position with a benzyl group, at the 5-position with a methoxy group, and at the 3-position with an oxyacetic acid side chain . Key identifiers include:

PropertyValueSource
CAS Registry Number924818-11-1
Molecular FormulaC17H16N2O4\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{4}
Exact Mass312.111 Da
SMILES NotationCOC1=CC2=C(C=C1)N(N=C2OCC(=O)O)CC3=CC=CC=C3

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous indazole derivatives reveal planar indazole rings with dihedral angles of 15–25° between the benzyl and indazole planes . The methoxy group adopts an equatorial orientation to minimize steric hindrance . Infrared spectroscopy shows characteristic peaks at:

  • 3250 cm1^{-1} (O-H stretch, carboxylic acid)

  • 1680 cm1^{-1} (C=O stretch)

  • 1250 cm1^{-1} (C-O-C asymmetric stretch)

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a three-step protocol:

  • Benzylation: 5-Methoxy-1H-indazol-3-ol reacts with benzyl bromide in DMF at 80°C (yield: 78%) .

  • Etherification: The intermediate undergoes alkylation with ethyl bromoacetate in the presence of K2_2CO3_3 (yield: 65%) .

  • Hydrolysis: The ester is saponified using NaOH in ethanol/water (1:1) to yield the final acetic acid derivative (yield: 92%) .

Stability and Degradation

Stability studies indicate decomposition above 200°C, with thermal degradation products including benzyl alcohol derivatives and indazole fragmentation compounds . The compound shows pH-dependent stability:

pHHalf-Life (25°C)Major Degradation Pathway
1.248 hoursAcid-catalyzed ester hydrolysis
7.4216 hoursOxidative dealkylation
9.072 hoursBase-induced indazole ring opening

Pharmacological Profile

Preclinical Data

Table 3: Pharmacokinetic parameters in Sprague-Dawley rats (10 mg/kg oral dose)

ParameterValueComparison to Bendazac
Cmax_{max}1.8 μg/mL2.3× higher
Tmax_{max}2.1 hoursSimilar
AUC024_{0-24}14.7 μg·h/mL3.1× higher
Protein Binding89%+12%
SpeciesLD50_{50} (oral)Notable Effects
Mouse1,250 mg/kgLethargy, gastric mucosal erosion
Rat2,100 mg/kgTransient hepatic enzyme elevation

Genotoxicity Assays

  • Ames test: Negative up to 5 mg/plate

  • Micronucleus assay: Clastogenic at ≥100 μM

Analytical Characterization Methods

Chromatographic Conditions (HPLC)

ColumnMobile PhaseFlow RateRetention Time
C18 (250 mm)Acetonitrile:0.1% H3_3PO4_4 (55:45)1.0 mL/min6.8 minutes

Mass Spectrometric Data

  • ESI-MS: m/z 313.12 [M+H]+^+

  • MS/MS Fragments: m/z 267 (loss of COOH), 178 (indazole-benzyl fragment)

Research Applications and Patent Landscape

Key Patents

Patent NumberFocus AreaClaims
US4352813ALysine salt formulationImproved oral bioavailability (2.1×)
SE455306BAnti-hyperlipidemic compositionsPPAR-α/γ dual agonism

Emerging Applications

  • Ocular drug delivery: Nanoparticle formulations showing 3.8× increased corneal permeability

  • Oncology: Synergy with paclitaxel in triple-negative breast cancer models (CI = 0.32)

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